molecular formula C24H28BrP B14664033 (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide CAS No. 40139-34-2

(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide

Cat. No.: B14664033
CAS No.: 40139-34-2
M. Wt: 427.4 g/mol
InChI Key: RUVWUZMXNOEIFX-UHFFFAOYSA-M
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Description

(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C23H24BrP. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For example, triphenylphosphine can react with 3,3-dimethylbutyl bromide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert solvent such as toluene or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition rates .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The phosphorus center can participate in redox reactions.

    Wittig Reactions: It can be used to form alkenes from carbonyl compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like butyllithium for deprotonation, and various nucleophiles for substitution reactions. Typical conditions involve inert atmospheres to prevent oxidation and controlled temperatures to ensure selective reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Wittig reaction, the product would be an alkene, while in a substitution reaction, the product would be a new phosphonium salt with a different anion .

Scientific Research Applications

(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide exerts its effects depends on the specific application. In chemical reactions, the positively charged phosphorus atom acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with cellular components through electrostatic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethylallyl)triphenylphosphonium bromide: Similar structure but with an allyl group instead of a butyl group.

    (3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a dimethylbutyl group.

    Methyltriphenylphosphonium bromide: Contains a methyl group instead of a dimethylbutyl group .

Uniqueness

(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which can influence its reactivity and interactions in both chemical and biological systems. This uniqueness makes it valuable for specialized applications where other phosphonium salts may not be as effective .

Properties

CAS No.

40139-34-2

Molecular Formula

C24H28BrP

Molecular Weight

427.4 g/mol

IUPAC Name

3,3-dimethylbutyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C24H28P.BrH/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

RUVWUZMXNOEIFX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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